2-(3,5,5-Trimethylhexanoyl)oxazole

Overview

Description

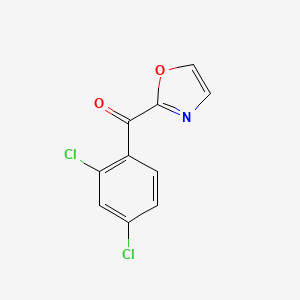

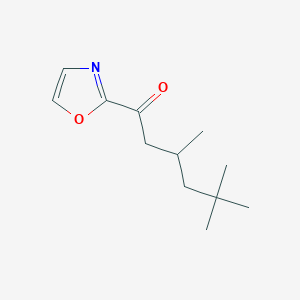

“2-(3,5,5-Trimethylhexanoyl)oxazole” is a chemical compound with the molecular formula C12H19NO2 . Its IUPAC name is 3,5,5-trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one .

Synthesis Analysis

Oxazole compounds, including “2-(3,5,5-Trimethylhexanoyl)oxazole”, can be synthesized using various methods. One of the most common methods is the Van Leusen Oxazole Synthesis . This method involves the reaction of tosylmethyl isocyanides (TosMICs) with aldehydes to produce oxazole derivatives . Another method involves the cyclodehydration of β-hydroxy amides using Deoxo-Fluor® .Molecular Structure Analysis

The molecular structure of “2-(3,5,5-Trimethylhexanoyl)oxazole” consists of a five-membered oxazole ring attached to a 3,5,5-trimethylhexanoyl group . The oxazole ring contains one nitrogen atom and one oxygen atom .Chemical Reactions Analysis

Oxazoles, including “2-(3,5,5-Trimethylhexanoyl)oxazole”, can undergo various chemical reactions. For instance, they can be arylated at both C-5 and C-2 positions with high regioselectivity . They can also be synthesized from arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Scientific Research Applications

Medicinal Chemistry: Enzyme Inhibition

2-(3,5,5-Trimethylhexanoyl)oxazole has been studied for its potential as an enzyme inhibitor. Oxazole derivatives are known to inhibit various enzymes such as nucleotide pyrophosphatase/phosphodiesterase-1 and -3, which are significant in medical research for developing treatments for diseases related to enzyme malfunction .

Agriculture: Crop Protection

In agriculture, oxazole compounds are explored for their use in crop protection. They may serve as intermediates in the synthesis of agrochemicals that protect plants from pests and diseases, contributing to enhanced crop yields and food security .

Material Science: Advanced Materials

The oxazole ring is a component in the synthesis of advanced materials. Its incorporation into polymers and other materials can result in enhanced properties like thermal stability and chemical resistance, which are valuable in material science applications .

Industrial Applications: Catalysis

Oxazoles, including 2-(3,5,5-Trimethylhexanoyl)oxazole, can act as ligands in catalytic processes. They are used to improve the efficiency of chemical reactions in industrial settings, which is crucial for the development of sustainable manufacturing processes .

Environmental Impact: Pollution Mitigation

Research into the environmental impact of oxazoles includes their role in pollution mitigation. Understanding the degradation and interaction of these compounds with environmental factors is key to assessing their long-term effects on ecosystems .

Biochemistry Research: Molecular Probes

In biochemistry, oxazole derivatives are used as molecular probes to study biological processes. They can bind to specific proteins or DNA sequences, allowing researchers to visualize and track biological interactions at the molecular level .

Energy Sector: Organic Photovoltaics

Oxazole rings are components in the design of organic photovoltaic materials. Their unique electronic properties can contribute to the efficiency of solar cells, which is a growing area of research in renewable energy technologies .

Food Industry: Flavor and Fragrance Agents

While not directly related to 2-(3,5,5-Trimethylhexanoyl)oxazole, oxazole compounds are sometimes used in the food industry as flavor and fragrance agents due to their diverse aromatic properties. They can enhance the sensory attributes of food products .

Safety And Hazards

properties

IUPAC Name |

3,5,5-trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-9(8-12(2,3)4)7-10(14)11-13-5-6-15-11/h5-6,9H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTYHIAFQPYQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=NC=CO1)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642064, DTXSID101271360 | |

| Record name | 3,5,5-Trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-Trimethyl-1-(2-oxazolyl)-1-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5,5-Trimethylhexanoyl)oxazole | |

CAS RN |

1017083-38-3, 898759-41-6 | |

| Record name | 3,5,5-Trimethyl-1-(2-oxazolyl)-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017083-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,5-Trimethyl-1-(1,3-oxazol-2-yl)hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5-Trimethyl-1-(2-oxazolyl)-1-hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.